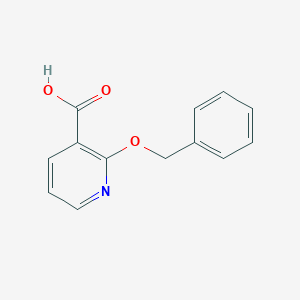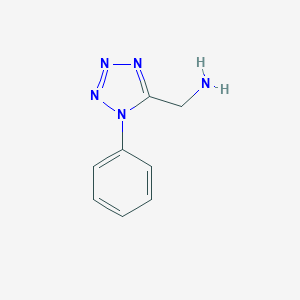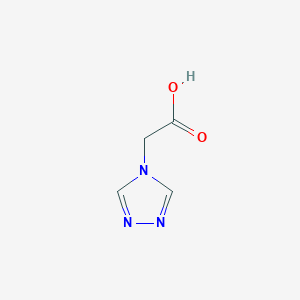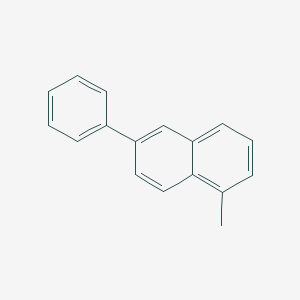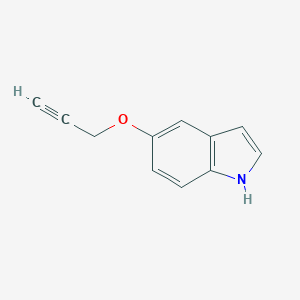![molecular formula C13H17NO2 B174528 (2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline CAS No. 196393-34-7](/img/structure/B174528.png)
(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound belongs to the class of isoquinoline alkaloids and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of (2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline involves the inhibition of the dopamine transporter. This leads to an increase in the extracellular concentration of dopamine in the brain, which in turn leads to increased dopamine signaling. This mechanism is similar to that of various drugs used for the treatment of neurological disorders such as cocaine and amphetamines.
Biochemical And Physiological Effects
Studies have shown that (2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline has various biochemical and physiological effects. These effects include increased locomotor activity, increased dopamine release, and increased dopamine signaling. These effects make it a potential candidate for the treatment of various neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of (2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline is its potent and selective inhibitory effect on the dopamine transporter. This makes it a potential candidate for the treatment of various neurological disorders. However, the low yield of this compound using the current synthesis methods is a significant limitation for lab experiments. Further optimization of the synthesis method is required to increase the yield of this compound.
Future Directions
There are various future directions for the study of (2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline. One direction is the optimization of the synthesis method to increase the yield of this compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. This will provide valuable information on the efficacy and safety of this compound for the treatment of various neurological disorders. Additionally, the study of the structure-activity relationship of this compound will lead to the development of more potent and selective inhibitors of the dopamine transporter.
Synthesis Methods
The synthesis of (2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline has been achieved using various methods. One of the most common methods involves the condensation of 2-ethoxyaniline with ethyl glyoxylate in the presence of a catalyst. Another method involves the reaction of 2-ethoxyaniline with 2,3-epoxypropyltrimethylammonium chloride followed by reduction with sodium borohydride. The yield of this compound using these methods is relatively low, and further optimization is required.
Scientific Research Applications
(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of neuroscience. Studies have shown that this compound has a potent and selective inhibitory effect on the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, ADHD, and addiction.
properties
CAS RN |
196393-34-7 |
|---|---|
Product Name |
(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline |
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline |
InChI |
InChI=1S/C13H17NO2/c1-2-15-13-9-12-11-6-4-3-5-10(11)7-8-14(12)16-13/h3-6,12-13H,2,7-9H2,1H3/t12-,13-/m1/s1 |
InChI Key |
FXINNBLAJXXLQV-CHWSQXEVSA-N |
Isomeric SMILES |
CCO[C@H]1C[C@@H]2C3=CC=CC=C3CCN2O1 |
SMILES |
CCOC1CC2C3=CC=CC=C3CCN2O1 |
Canonical SMILES |
CCOC1CC2C3=CC=CC=C3CCN2O1 |
synonyms |
2H-Isoxazolo[3,2-a]isoquinoline,2-ethoxy-1,5,6,10b-tetrahydro-,(2R,10bR)-rel-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B174448.png)

![(1,1-Dioxidobenzo[b]thiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B174455.png)
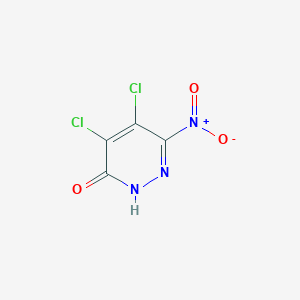
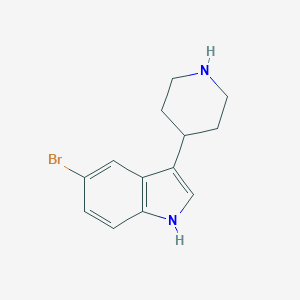
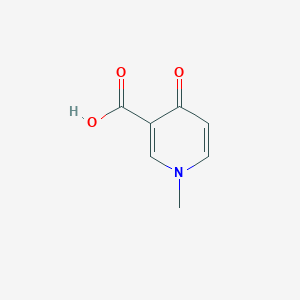
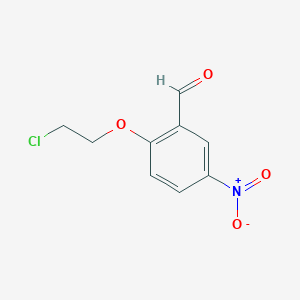
![2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid](/img/structure/B174471.png)
